molecular formula C7H9NO2 B7765359 4-Isopropylidene-3-methyl-4h-isoxazol-5-one

4-Isopropylidene-3-methyl-4h-isoxazol-5-one

Cat. No.: B7765359
M. Wt: 139.15 g/mol
InChI Key: WNWYPLKVKORFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropylidene-3-methyl-4H-isoxazol-5-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Chemical Reactions Analysis

Types of Reactions

4-Isopropylidene-3-methyl-4H-isoxazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Isopropylidene-3-methyl-4H-isoxazol-5-one has a wide range of applications in scientific research :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.

    Industry: The compound is utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Isopropylidene-3-methyl-4H-isoxazol-5-one involves its interaction with specific molecular targets and pathways . The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Isopropylidene-3-methyl-4H-isoxazol-5-one can be compared with other isoxazole derivatives :

    3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones: These compounds have similar structures but differ in their substituents, leading to variations in their chemical and biological properties.

    3,5-Disubstituted isoxazoles: These compounds have different substitution patterns, affecting their stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-4-propan-2-ylidene-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4(2)6-5(3)8-10-7(6)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWYPLKVKORFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.